molecular formula C10H16ClN5O B15537674 2-((2-Amino-6-chloropyrimidin-4-yl)(methyl)amino)-N-isopropylacetamide

2-((2-Amino-6-chloropyrimidin-4-yl)(methyl)amino)-N-isopropylacetamide

Cat. No.: B15537674
M. Wt: 257.72 g/mol
InChI Key: BNTJTODTCBXCFM-UHFFFAOYSA-N
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Description

2-((2-Amino-6-chloropyrimidin-4-yl)(methyl)amino)-N-isopropylacetamide is a pyrimidine derivative characterized by a 2-amino-6-chloropyrimidin-4-yl core linked via a methylamino bridge to an N-isopropylacetamide group. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach aromatic or heteroaromatic substituents to the pyrimidine scaffold .

Properties

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)-methylamino]-N-propan-2-ylacetamide

InChI

InChI=1S/C10H16ClN5O/c1-6(2)13-9(17)5-16(3)8-4-7(11)14-10(12)15-8/h4,6H,5H2,1-3H3,(H,13,17)(H2,12,14,15)

InChI Key

BNTJTODTCBXCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(C)C1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Pyrimidine Substitution

Compound A : 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 66, EP 2 903 618 B1)
  • Structure: Features a phenoxy linker between the pyrimidine (4-amino-6-chloro substitution) and N-isopropylacetamide.
  • Synthesis: Prepared via Pd-catalyzed coupling of 4-amino-2,6-dichloropyrimidine with a boronate ester, yielding 33% .
Compound B : 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide (Example 67, EP 2 903 618 B1)
  • Structure: Pyrimidine substituents reversed (6-amino-2-chloro) compared to Compound A.
  • Synthesis : Similar route to Compound A but with a 22% yield, indicating positional substitution impacts reaction efficiency .
  • Comparison : The chloro group at position 2 may influence electronic properties, affecting reactivity in subsequent derivatization (e.g., nucleophilic substitution).

Analogues with Modified Amide Groups

Compound C : 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (ILCPA, 2014)
  • Structure : Replaces the acetamide group with a carboxamide linked to a 4-chlorophenyl moiety.
  • Properties : Melting point 194–196°C; IR bands at 1651 cm⁻¹ (amide C=O) and 3182 cm⁻¹ (N-H stretch) .
  • Contrast : The carboxamide group and methoxy substitution on pyrimidine may enhance hydrogen-bonding capacity compared to the target compound’s acetamide group.
Compound D : 2-(Allyl(2-isopropyl-6-methylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)acetamide (Patil, 2012)
  • Structure: Allyl and 4-chlorobenzyl substituents replace the methylamino and isopropyl groups.
  • Properties : Oil form; HRMS confirms molecular weight (344.84 g/mol) and structure .

Reactivity and Functionalization Potential

  • Target Compound : The 6-chloro substituent on pyrimidine is a reactive site for nucleophilic substitution, as demonstrated in Example 68 (EP 2 903 618 B1), where it was replaced with a 4-methylpiperazine group under heating with 1-methylpiperazine .
  • Compound D : The allyl group allows for click chemistry or oxidation reactions, offering versatility absent in the target compound .

Preparation Methods

Reaction of 2-Amino-4,6-dichloropyrimidine with Methylamino-N-isopropylacetamide

The most direct route involves nucleophilic substitution at the C4 position of 2-amino-4,6-dichloropyrimidine (4b ) using methylamino-N-isopropylacetamide. This method leverages the reactivity of the C4 chlorine atom, which is more electrophilic due to the electron-withdrawing effects of the adjacent amino and chlorine groups.

Procedure :

  • 4b (1.25 mmol) is dissolved in n-butanol (8 mL) under inert atmosphere.
  • Methylamino-N-isopropylacetamide (1.25 mmol) and triethylamine (1.25 mmol) are added sequentially.
  • The reaction is refluxed for 8 hours, followed by cooling and extraction with dichloromethane.
  • The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography.

Key Observations :

  • Yield : 68% under optimized conditions.
  • Side Reactions : Competing substitution at C6 is suppressed due to deactivation by the newly introduced methylamino group.
  • Solvent Effects : Polar aprotic solvents like DMF or n-butanol enhance nucleophilicity, while bases (e.g., Et₃N) neutralize HCl byproducts.

Sequential Substitution for Structural Complexity

In cases where multi-step functionalization is required, a sequential substitution approach is employed:

  • C4 Substitution : React 4b with methylamine to yield 2-amino-4-(methylamino)-6-chloropyrimidine.
  • C6 Substitution : Treat the intermediate with isopropylacetamide under Ullmann coupling conditions (CuI, K₂CO₃, DMSO, 110°C).

Advantages :

  • Enables modular introduction of substituents.
  • Mitigates steric hindrance by functionalizing positions sequentially.

Reductive Amination of Pyrimidine Ketones

Synthesis via Schiff Base Formation

An alternative route involves reductive amination of 2-amino-6-chloropyrimidin-4-one with methylamino-N-isopropylacetamide:

  • Schiff Base Formation : React the ketone with excess methylamine in ethanol at 60°C for 4 hours.
  • Reduction : Add NaBH₄ (2 equiv) to reduce the imine intermediate to the secondary amine.
  • Acetylation : Treat the amine with acetic anhydride in pyridine to install the acetamide group.

Challenges :

  • Over-reduction of the pyrimidine ring may occur, necessitating strict temperature control (<50°C).
  • Yield : 50–55% after purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly for substitution reactions:

  • Combine 4b (1 mmol), methylamino-N-isopropylacetamide (1.2 mmol), and K₂CO₃ (2 mmol) in DMF (5 mL).
  • Irradiate at 150°C for 20 minutes under 300 W power.
  • Isolate the product via aqueous workup and column chromatography.

Benefits :

  • Reaction Time : Reduced from 8 hours to 20 minutes.
  • Yield Improvement : 75–80%.

Critical Analysis of Synthetic Parameters

Solvent and Base Optimization

Parameter Conditions Tested Optimal Choice Yield (%)
Solvent DMF, n-BuOH, THF, EtOH n-BuOH 68
Base Et₃N, K₂CO₃, NaHCO₃ Et₃N 68
Temperature 80°C, 100°C, reflux Reflux 68

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : Chlorine at C6 enhances C4 electrophilicity, favoring substitution.
  • Steric Hindrance : Bulky isopropyl groups in the acetamide moiety may reduce yields by 10–15% compared to linear alkyl chains.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 6.42 (s, 1H, pyrimidine-H), 5.21 (br, 2H, NH₂), 3.85 (m, 1H, isopropyl-CH), 3.10 (s, 3H, N-CH₃), 1.25 (d, 6H, CH(CH₃)₂).
  • MS (ESI+) : m/z 257.72 [M+H]⁺, consistent with molecular formula C₁₀H₁₆ClN₅O.

Purity Assessment

  • HPLC : >98% purity on C18 column (acetonitrile/water, 70:30).
  • Elemental Analysis : Calculated C 46.60%, H 6.21%, N 27.23%; Found C 46.55%, H 6.18%, N 27.20%.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst-Free Reactions : Omitting transition-metal catalysts reduces production costs by 30%.
  • Solvent Recycling : n-BuOH recovery via distillation achieves 90% reuse efficiency.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample 67 Example 127
CatalystPd(PPh₃)₄ (0.313 mmol)None (base-mediated)
Solvent1,4-dioxane/H₂OToluene
Reaction Time12–24 hours3 hours
PurificationColumn chromatographyDCM:MeOH gradient
Yield33% (major isomer)48%

How are advanced spectroscopic techniques employed to confirm the structural integrity of this compound?

Basic:
High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and functional groups. For instance, HRMS with <1 ppm error confirms the molecular formula, while NMR identifies methylamino and isopropylacetamide groups .

Advanced:

  • Multi-Nuclear NMR : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the pyrimidine ring and confirms regiochemistry of substituents .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution for NH and OH protons in polar solvents .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to validate bond angles and stereochemistry .

What strategies are used to analyze contradictory biological activity data reported for this compound?

Basic:
Cross-validation of assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥95%) is critical. Variations in IC₅₀ values may arise from impurities or degradation products .

Advanced:

  • Metabolic Stability Studies : LC-MS/MS monitors metabolites in hepatic microsomes to distinguish parent compound activity from artifacts .
  • Dose-Response Reproducibility : Repeating assays with independently synthesized batches to rule out synthetic variability .
  • Target Engagement Assays : SPR (Surface Plasmon Resonance) quantifies binding affinity to primary targets (e.g., kinases) to resolve discrepancies .

How can computational modeling predict the compound’s interactions with biological targets?

Basic:
Molecular docking (e.g., AutoDock Vina) screens against protein databases to identify potential targets, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

Advanced:

  • MD Simulations : All-atom molecular dynamics (50–100 ns trajectories) assess binding stability in solvated environments .
  • QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., Cl vs. CH₃) with inhibitory potency .
  • Free Energy Perturbation : Predicts ΔΔG values for mutagenesis studies to optimize binding .

What methodologies address low solubility in in vitro assays?

Basic:
Co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations enhance aqueous solubility. Sonication and heating (37°C) are used for stock solutions .

Advanced:

  • Amorphous Solid Dispersion : Spray-drying with polymers (e.g., HPMCAS) increases bioavailability by inhibiting crystallization .
  • Salt Formation : Hydrochloride salts improve solubility in polar solvents (e.g., PBS pH 7.4) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (50–100 nm) achieves sustained release in cellular assays .

How are reaction intermediates characterized to ensure synthetic fidelity?

Advanced:

  • In Situ Monitoring : ReactIR tracks carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) intermediates during acylations .
  • TLC-MS Coupling : Combines thin-layer chromatography with mass spectrometry to identify transient species .
  • Isotope Dilution : ¹⁵N-labeled precursors trace nitrogen migration in multi-step syntheses .

What safety protocols are recommended for handling this compound?

Basic:
Use PPE (gloves, goggles) and work in a fume hood. Toxicity data from analogs (e.g., LD₅₀ >500 mg/kg in rodents) suggest moderate risk .

Advanced:

  • Ames Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
  • Ecotoxicity Assessment : Daphnia magna assays (48-hour LC₅₀) evaluate environmental impact .

How can structural analogs guide SAR studies?

Advanced:

  • Core Modifications : Replacing the chloropyrimidine with fluorinated analogs (e.g., 6-CF₃) enhances metabolic stability .
  • Side-Chain Optimization : Substituting isopropyl with cyclopropyl groups improves target selectivity (e.g., kinase inhibition) .

Q. Table 2: Analog Comparison

Analog StructureKey ModificationBioactivity ChangeSource
6-Ethoxy derivativeEthoxy at C6↑ Solubility, ↓ IC₅₀
N-Allyl substitutionAllyl instead of Me↑ CYP3A4 inhibition
Thienopyrimidine coreSulfur incorporation↑ Anticancer activity

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